N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide: is a complex organic compound that features a bromophenyl group, a thiazole ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves the condensation of 4-bromophenylacetic acid with thiazole derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions usually require moderate temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide
- N-(4-fluorophenyl)-2-bromo-benzamide
Uniqueness
N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its specific combination of a bromophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C18H15BrN4O2S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C18H15BrN4O2S/c19-12-6-8-14(9-7-12)20-16(24)10-15-11-26-18(22-15)23-17(25)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
KNSQVGYLDOTBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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